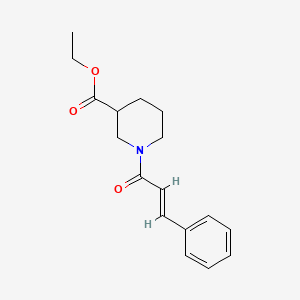
4-(hydroxymethyl)-1-(3-pyridin-2-ylbenzyl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(hydroxymethyl)-1-(3-pyridin-2-ylbenzyl)piperidin-4-ol is a chemical compound that has been studied extensively in scientific research. This compound is commonly referred to as HPPH, and it has been found to have a wide range of potential applications in the fields of medicine and biochemistry. In
Mécanisme D'action
The mechanism of action of HPPH involves its ability to bind to specific proteins and enzymes in biological systems. HPPH contains a piperidine ring that can interact with certain amino acid residues in proteins, leading to the formation of stable complexes. This binding allows HPPH to act as a fluorescent probe, as well as potentially modulate the activity of the protein or enzyme it is bound to.
Biochemical and Physiological Effects
HPPH has been found to have a range of biochemical and physiological effects in biological systems. For example, HPPH has been shown to selectively bind to certain enzymes involved in cancer cell metabolism, leading to a decrease in cell viability. Additionally, HPPH has been found to have antioxidant properties, which may make it useful for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using HPPH in lab experiments is its high selectivity for certain proteins and enzymes. This allows researchers to study specific molecules in living cells and tissues with greater precision. Additionally, HPPH is a relatively small molecule, which can make it easier to use in experiments compared to larger fluorescent probes.
However, there are also limitations to using HPPH in lab experiments. For example, HPPH can be toxic to cells at high concentrations, which can limit its use in certain types of experiments. Additionally, the binding of HPPH to proteins and enzymes can be influenced by factors such as pH and temperature, which can complicate the interpretation of experimental results.
Orientations Futures
There are many potential future directions for research involving HPPH. One area of interest is the development of new synthesis methods for HPPH that are more efficient and scalable. Additionally, researchers are exploring the use of HPPH in new applications, such as the detection of specific biomolecules in clinical samples. Finally, there is ongoing research into the biochemical and physiological effects of HPPH, which may lead to new therapeutic applications in the future.
Méthodes De Synthèse
HPPH can be synthesized through a multi-step process involving the reaction of several different chemical compounds. One common synthesis method involves the reaction of 3-pyridin-2-ylbenzaldehyde with piperidine, followed by the addition of formaldehyde and reduction of the resulting product. This process results in the formation of HPPH, which can be purified using various methods such as column chromatography or recrystallization.
Applications De Recherche Scientifique
HPPH has been studied extensively in scientific research due to its potential applications in the fields of medicine and biochemistry. One of the primary uses of HPPH is as a fluorescent probe for imaging biological systems. HPPH has been found to bind selectively to certain proteins and enzymes, allowing researchers to visualize and study these molecules in living cells and tissues.
Propriétés
IUPAC Name |
4-(hydroxymethyl)-1-[(3-pyridin-2-ylphenyl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-14-18(22)7-10-20(11-8-18)13-15-4-3-5-16(12-15)17-6-1-2-9-19-17/h1-6,9,12,21-22H,7-8,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOHIJUTFYUWRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CO)O)CC2=CC(=CC=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)-1-(3-pyridin-2-ylbenzyl)piperidin-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5494886.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-pyrimidin-2-ylpiperazine-2-carboxylic acid](/img/structure/B5494888.png)


![(3R*,3aR*,7aR*)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5494908.png)
![N-isopropyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide](/img/structure/B5494911.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(3-methyl-1H-indol-2-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5494922.png)


![N~4~-{4-[(diethylamino)sulfonyl]phenyl}-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5494935.png)
![6-methyl-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5494948.png)
![2-(cyclopropylmethyl)-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5494949.png)